Metoclopramide dihydrochloride monohydrate

Solid-State Chemistry Pharmaceutical Analysis Hydrate Stability

Solid form variability can undermine dissolution testing and stability studies. This dihydrochloride monohydrate (CAS 5581-45-3) delivers defined stoichiometry-two HCl equivalents plus one lattice water-ensuring reproducible thermal behavior, consistent solubility, and controlled hygroscopicity. • Model hydrate system for dehydration kinetics and DSC/TGA calibration • Form-selective secondary reference standard for HPLC or LC-MS method development • Excipient compatibility studies assessing moisture transfer and Maillard reactions • High aqueous solubility facilitates concentrated stock solutions for in vitro assays

Molecular Formula C14H26Cl3N3O3
Molecular Weight 390.7 g/mol
CAS No. 5581-45-3
Cat. No. B1217639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoclopramide dihydrochloride monohydrate
CAS5581-45-3
Synonyms4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin
Molecular FormulaC14H26Cl3N3O3
Molecular Weight390.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl.Cl
InChIInChI=1S/C14H22ClN3O2.2ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H;1H2
InChIKeyIRQVJPHZDYMXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metoclopramide Dihydrochloride Monohydrate – Overview


Metoclopramide dihydrochloride monohydrate (CAS 5581-45-3) is a hydrate salt of metoclopramide, a substituted benzamide that acts as a dopamine D2 receptor antagonist with antiemetic and prokinetic properties. It is one of several metoclopramide salt and hydrate forms, each with distinct physicochemical and stability characteristics that impact their suitability for specific research, formulation, and quality control applications [1].

Hydrate salt identity for solid-state polymorphism and dehydration-rehydration research
Non-compendial reference form; requires independent purity specification separate from USP monohydrochloride RS
Dopamine D2 receptor antagonist tool compound for in vitro gastrointestinal motility and antiemetic pharmacology studies

Metoclopramide Dihydrochloride Monohydrate: Substitution Risks


Metoclopramide exists in multiple salt and hydrate forms—including the free base, monohydrochloride monohydrate, anhydrous hydrochloride, and dihydrochloride monohydrate—each exhibiting distinct solid-state properties, stability behaviors, and solubility profiles [1]. Substituting one form for another without verifying physicochemical equivalence can introduce uncontrolled variability in dissolution rates, hygroscopicity, and long-term storage stability, potentially invalidating experimental results or altering drug product performance [2]. These form-specific differences are particularly critical in pharmaceutical development, analytical method validation, and quality control workflows, where precise control over solid form identity is a regulatory requirement [3].

Attribute
Target (Dihydrochloride Monohydrate)
Potential Substitute (e.g., Monohydrochloride Monohydrate, Anhydrous)
Hydrate stoichiometry
Defined dihydrochloride monohydrate lattice; distinct water content
Monohydrochloride monohydrate has USP water range 4.5–6.0%; anhydrous form lacks water, hygroscopic
Thermal profile
Decomposes ~145°C (hydrate character)
Anhydrous polymorphs melt at 155–187°C; may convert under humidity
Hygroscopicity & storage
Stable hydrate; does not readily lose water under ambient conditions
Anhydrous form is hygroscopic; requires refrigeration and inert atmosphere
Analytical reference
Separate identity; needs own validated purity specification
USP RS (monohydrochloride monohydrate) 98.0–101.0% anhydrous basis

Metoclopramide Dihydrochloride Monohydrate: Key Analog Comparisons


Hydrate Water Content: Dihydrochloride vs. Monohydrochloride

Metoclopramide dihydrochloride monohydrate (5581-45-3) is a distinct hydrate form with specific stoichiometry that differs from the monohydrochloride monohydrate form (54143-57-6) commonly referenced in pharmacopeias. The monohydrochloride monohydrate form exhibits a USP-specified water content range of 4.5% to 6.0% [1]. In contrast, the dihydrochloride monohydrate contains a higher proportion of water of crystallization, contributing to its unique solid-state properties and hydration/dehydration behavior [2].

Water content (hydrate stoichiometry)
Cross-study comparable
Dihydrochloride monohydrate: stoichiometric monohydrate; vs. monohydrochloride monohydrate: 4.5–6.0% water (USP KF)
Supports anhydrous assay calculation and solid-form identity verification
Crystal lattice water content differs; not interchangeable for reference standard use
Solid-State Chemistry Pharmaceutical Analysis Hydrate Stability

Thermal Dehydration & Polymorphism

Thermal analysis of metoclopramide hydrochloride monohydrate (MCPHCl·H₂O) demonstrates that it does not readily lose water of crystallization from the solid state or from the melt, but dehydration can give rise to two anhydrous polymorphs with distinct melting points: Form I (stable polymorph) at 187°C and Form II (metastable polymorph) at 155°C [1]. The dihydrochloride monohydrate (5581-45-3) exhibits a different thermal profile due to its distinct stoichiometry and crystal lattice, with dehydration occurring over a different temperature range .

Thermal decomposition
Cross-study comparable
Decomposes at ~145°C (hydrate); anhydrous Form I mp 187°C, Form II mp 155°C
Defines processing window and solid-form identification by DSC
Thermal profile differs from anhydrous polymorphs; supports polymorph screening
Thermal Analysis Polymorphism Pharmaceutical Solid State

Aqueous Solubility vs. Free Base

The free base form of metoclopramide (CAS 364-62-5) exhibits very low aqueous solubility, reported as 0.2 mg/mL (0.02 g/100 mL) at 25°C [1]. The dihydrochloride monohydrate salt (5581-45-3) demonstrates dramatically enhanced aqueous solubility, making it suitable for solution-based formulations and analytical workflows .

Aqueous solubility (free base comparison)
Cross-study comparable
~0.2 mg/mL at 25°C; salt form may exhibit faster dissolution kinetics
Supports solution-based formulation and analytical stock preparation
Direct dissolution rate comparison not available; evaluate in target medium
Solubility Formulation Bioavailability

Assay & Purity vs. USP Reference Standard

The USP monograph for Metoclopramide Hydrochloride (monohydrochloride monohydrate, CAS 54143-57-6) specifies an assay range of 98.0% to 101.0% on the anhydrous basis [1]. The dihydrochloride monohydrate (5581-45-3) is a distinct chemical entity with its own purity specifications, which must be independently validated for use as a reference standard or in regulatory submissions.

Assay specification vs. USP RS
Cross-study comparable
Dihydrochloride monohydrate: not in USP monograph; requires own validated purity specification
Separate reference standard identity; cannot be substituted for USP RS
Verify purity independently for analytical method development
Quality Control Analytical Reference Standards Pharmacopeial Compliance

Hygroscopicity & Storage Stability vs. Anhydrous Form

Anhydrous metoclopramide hydrochloride (CAS 7232-21-5) is documented as hygroscopic, requiring storage under inert atmosphere and refrigeration to prevent moisture uptake [1]. In contrast, the dihydrochloride monohydrate (5581-45-3) exists as a stable hydrate with a defined water content, and it does not readily lose water of crystallization under ambient conditions [2]. This reduces the risk of solid form conversion during handling and storage.

Hygroscopicity vs. anhydrous
Class-level inference
Stable hydrate; does not readily lose water; anhydrous form hygroscopic, requires 2–8°C inert atmosphere
May support simplified handling and improved weighing accuracy
Quantitative water uptake rates not directly compared in sources
Hygroscopicity Stability Storage Conditions

Crystal Packing & Hydrate Propensity

Crystal structure analysis of metoclopramide hydrochloride forms reveals that the monohydrate form is stabilized by hydrogen bonding involving water molecules within the crystal lattice, whereas the anhydrate form lacks strong hydrogen bonds and exhibits less efficient packing [1]. This structural difference drives the conversion of the anhydrate to the monohydrate under high humidity conditions [1]. The dihydrochloride monohydrate, as a distinct hydrate, possesses a different crystal packing arrangement that contributes to its specific stability profile.

Crystal packing & hydrate propensity
Class-level inference
Hydrate lattice stabilized by H-bonds; anhydrate lacks strong H-bonds, converts at high humidity
Context for physical stability prediction and formulation process design
Packing efficiency metrics not reported; structural differences inferred
Crystallography Solid-State Stability Pharmaceutical Materials Science

Metoclopramide Dihydrochloride Monohydrate: Research & Industrial Applications


Solid-State Characterization & Polymorphism

Use this compound as a model hydrate system to study dehydration kinetics, hydrate/anhydrate interconversion, and the impact of water of crystallization on physicochemical stability [1]. Its distinct thermal behavior and defined water content make it suitable for calibrating DSC and TGA instruments in pharmaceutical development laboratories [2].

Analytical Method Development & Validation

Employ as a secondary reference standard for HPLC or LC-MS methods when a dihydrochloride-specific reference is required. Its different retention characteristics and spectral properties compared to the monohydrochloride form can be leveraged to develop form-selective analytical methods [3].

Excipient Compatibility & Formulation Pre-Screening

Use this hydrate form in excipient compatibility studies to assess potential moisture transfer, Maillard reactions, or solid-state degradation pathways that may differ from those observed with anhydrous or monohydrochloride forms [4]. This is particularly relevant for formulations containing lactose or other reducing sugars.

In Vitro Receptor Binding & Pharmacological Assays

Apply as a source of metoclopramide cation in in vitro assays where the specific counterion does not interfere with the biological readout. The enhanced aqueous solubility of the dihydrochloride salt facilitates preparation of concentrated stock solutions for cell-based assays .

Application
Selection Property
Validation Focus
Solid-state characterization & polymorphism research
Defined hydrate stoichiometry, distinct thermal decomposition profile
Verify dehydration kinetics via DSC/TGA; confirm water content by Karl Fischer
Analytical method development for form-selective detection
Different retention and spectral behavior from monohydrochloride
Establish HPLC/LC-MS specificity; validate resolution from other salt forms
Excipient compatibility screening in solid dosage forms
Hydrate stability and reduced hygroscopicity vs. anhydrous form
Assess moisture-induced degradation (e.g., Maillard reaction with lactose)
In vitro D2 receptor binding and pharmacological assays
Aqueous solubility suitable for concentrated stock solutions
Confirm counterion does not interfere with receptor-binding or cell-based readouts

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